molecular formula C15H13NO2 B14238082 6(5H)-Phenanthridinone, 5-(methoxymethyl)- CAS No. 339267-16-2

6(5H)-Phenanthridinone, 5-(methoxymethyl)-

Cat. No.: B14238082
CAS No.: 339267-16-2
M. Wt: 239.27 g/mol
InChI Key: UUFCUYRTYNHVGE-UHFFFAOYSA-N
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Description

6(5H)-Phenanthridinone, 5-(methoxymethyl)- is a chemical compound that belongs to the phenanthridinone family. Phenanthridinones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a phenanthridinone core with a methoxymethyl group attached to the 5-position, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of phenanthridinone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6(5H)-Phenanthridinone, 5-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrophenanthridinones.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthridinones. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

6(5H)-Phenanthridinone, 5-(methoxymethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound without the methoxymethyl group.

    5-Methoxyphenanthridinone: A similar compound with a methoxy group instead of a methoxymethyl group.

    6(5H)-Phenanthridinone, 5-(methyl)-: A derivative with a methyl group at the 5-position.

Uniqueness

6(5H)-Phenanthridinone, 5-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs .

Properties

CAS No.

339267-16-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-(methoxymethyl)phenanthridin-6-one

InChI

InChI=1S/C15H13NO2/c1-18-10-16-14-9-5-4-7-12(14)11-6-2-3-8-13(11)15(16)17/h2-9H,10H2,1H3

InChI Key

UUFCUYRTYNHVGE-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C3=CC=CC=C3C1=O

Origin of Product

United States

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